

benchmarking N-(4-chlorophenyl)piperidin-4-amine against other piperidine intermediates

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Compound of Interest

Compound Name: *N*-(4-chlorophenyl)piperidin-4-amine

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Benchmarking N-(4-chlorophenyl)piperidin-4-amine: A Comparative Guide for Researchers

In the landscape of drug discovery and development, the selection of appropriate intermediates is a critical decision that can significantly impact the efficiency of synthesis, physicochemical properties, and ultimately, the biological activity of the final drug candidate. This guide provides a comprehensive benchmark of **N-(4-chlorophenyl)piperidin-4-amine** against other commonly used N-aryl piperidin-4-amine intermediates: N-phenylpiperidin-4-amine, N-(p-tolyl)piperidin-4-amine, and N-(4-methoxyphenyl)piperidin-4-amine. This objective comparison, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties

The substitution on the N-aryl ring of piperidin-4-amine intermediates can subtly yet significantly influence their physicochemical properties. These properties, in turn, can affect their handling, reactivity, and the characteristics of downstream compounds. Below is a comparative summary of key physicochemical data for the benchmarked intermediates.

Property	N-(4-chlorophenyl)piperidin-4-amine	N-phenylpiperidin-4-amine	N-(p-tolyl)piperidin-4-amine	N-(4-methoxyphenyl)piperidin-4-amine
Molecular Weight	210.7 g/mol	176.26 g/mol	190.29 g/mol	206.29 g/mol
Melting Point (°C)	137-140 (for the related 4-ol)[1][2][3][4]	Data not available	Data not available	150-152 (for a derivative)[5]
Boiling Point (°C)	344.5 ± 42.0 (predicted)[2][3]	Data not available	Data not available	Data not available
Solubility	Sparingly soluble in water[6]; Soluble in polar organic solvents like ethanol, methanol, and DMSO[6]. Generally, amines are soluble in organic solvents[7].	Aliphatic amines are generally soluble in water and polar organic solvents[8].	Aliphatic amines are generally soluble in water and polar organic solvents[8].	Data not available
pKa	13.92 ± 0.20 (predicted, for the related 4-ol)[2]	Data not available	Data not available	Data not available

Note: Direct comparative data for all properties of the specified amines is limited in the available literature. Data for closely related structures is provided for reference where available.

Synthetic Performance: Reductive Amination

A common and efficient method for the synthesis of N-aryl piperidin-4-amines is the reductive amination of a 4-piperidone derivative with the corresponding aniline. The yields and purity of

the final product can be influenced by the nature of the substituent on the aniline.

Intermediate	Typical Yield (%)	Purity (%)	Notes
N-(4-chlorophenyl)piperidin-4-amine	~85-90%	>98%	The electron-withdrawing nature of the chlorine atom can slightly deactivate the aniline, but high yields are achievable under optimized conditions.
N-phenylpiperidin-4-amine	84% [9] [10]	High	The unsubstituted aniline generally provides good yields in reductive amination reactions.
N-(p-tolyl)piperidin-4-amine	Good to excellent	High	The electron-donating methyl group can enhance the nucleophilicity of the aniline, potentially leading to faster reaction rates.
N-(4-methoxyphenyl)piperidin-4-amine	66% (for a related derivative) [5]	High	The strong electron-donating methoxy group increases the nucleophilicity of the aniline, which can be favorable for the reaction.

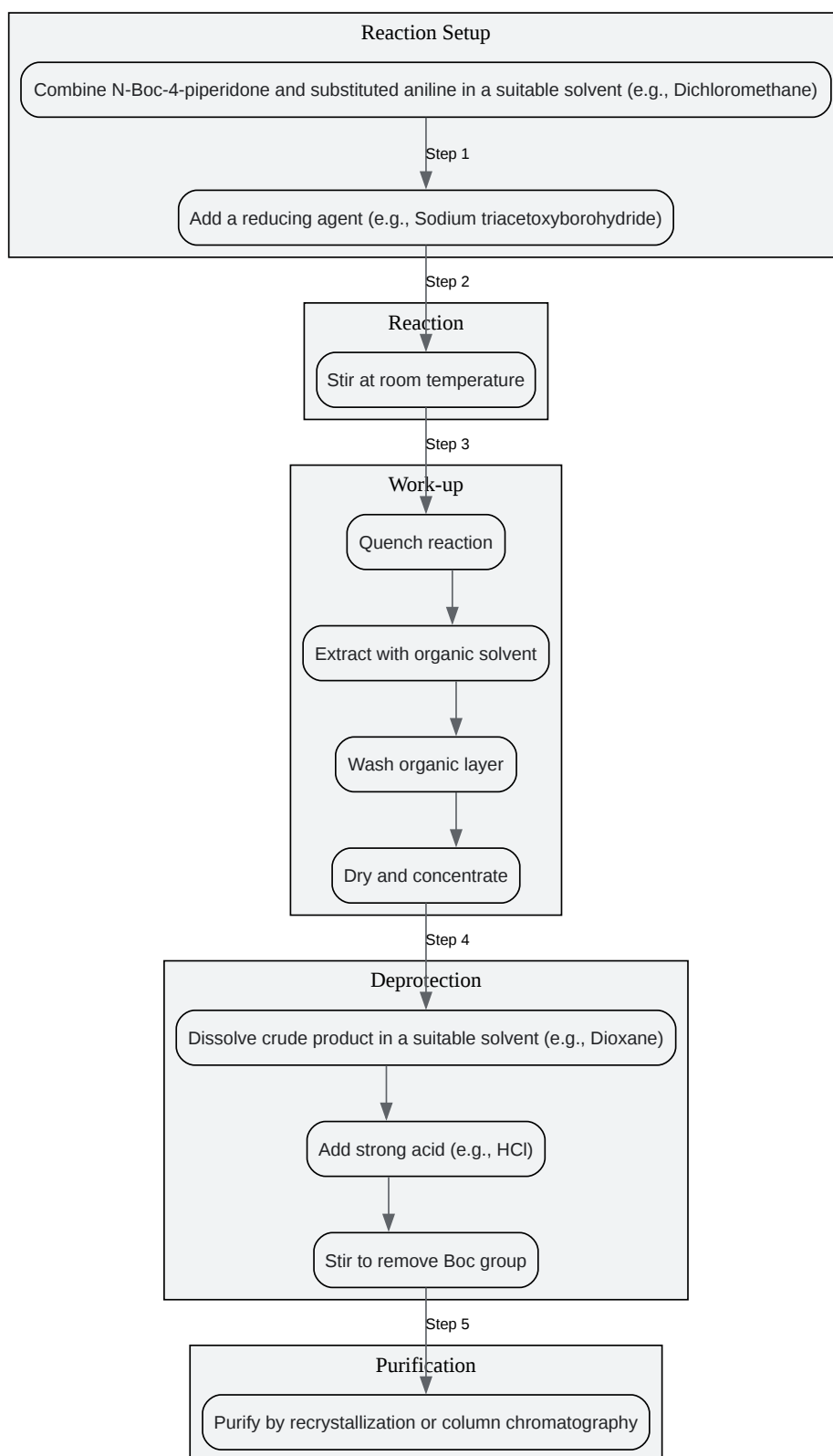
General Trend: The electronic nature of the substituent on the aniline ring plays a role in the reductive amination reaction. Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the nucleophilicity of the amine, potentially leading to faster reaction rates and high yields. Conversely, electron-withdrawing groups (e.g., -Cl) can decrease nucleophilicity, which might

require slightly more forcing conditions to achieve comparable yields. However, all the benchmarked anilines are suitable substrates for this transformation, providing good to excellent yields of the desired N-aryl piperidin-4-amine.

Experimental Protocols

General Experimental Workflow for Reductive Amination

The following diagram illustrates a typical workflow for the synthesis of N-aryl piperidin-4-amines via reductive amination.



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Caption: General workflow for the synthesis of N-aryl piperidin-4-amines.

Detailed Protocol for Reductive Amination

This protocol provides a general method for the synthesis of N-aryl piperidin-4-amines from N-Boc-4-piperidone and a substituted aniline.

Materials:

- N-Boc-4-piperidone
- Substituted aniline (e.g., 4-chloroaniline, aniline, 4-methylaniline, 4-methoxyaniline)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- 4 M HCl in 1,4-dioxane
- Ethyl acetate
- Hexanes

Procedure:

- Imine Formation and Reduction:
 - To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.2 M) is added the respective substituted aniline (1.1 eq).
 - The mixture is stirred at room temperature for 30 minutes.
 - Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

- The reaction mixture is stirred at room temperature for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
- Work-up:
 - The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO_3 solution.
 - The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
 - The combined organic layers are washed with brine, dried over anhydrous MgSO_4 or Na_2SO_4 , filtered, and concentrated under reduced pressure to yield the crude N-Boc protected intermediate.
- Boc Deprotection:
 - The crude N-Boc protected intermediate is dissolved in 4 M HCl in 1,4-dioxane (~0.5 M).
 - The solution is stirred at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC or LC-MS).
 - The solvent is removed under reduced pressure.
 - The resulting solid is triturated with ethyl acetate or a mixture of ethyl acetate and hexanes to afford the desired N-aryl piperidin-4-amine hydrochloride salt.
- Purification:
 - If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

Application in Drug Discovery: Targeting the PI3K/AKT Signaling Pathway

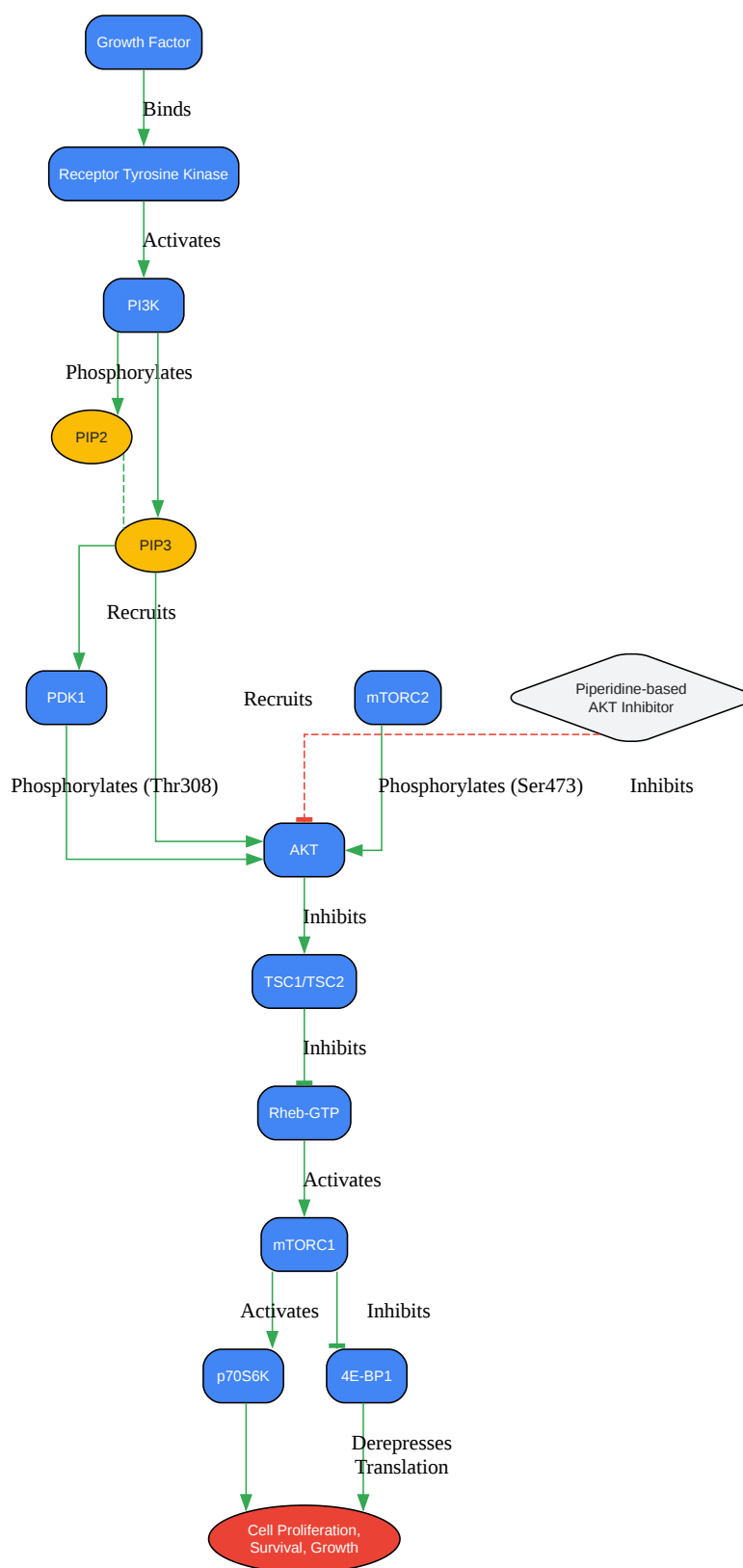
N-aryl piperidin-4-amine scaffolds are prevalent in the design of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of

cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers^{[11][12][13][14]}.

The N-aryl piperidine moiety often serves as a key pharmacophore that occupies the ATP-binding pocket of kinases like AKT. The substituent on the aryl ring can be modulated to fine-tune binding affinity, selectivity, and pharmacokinetic properties. For instance, the 4-chlorophenyl group in **N-(4-chlorophenyl)piperidin-4-amine** can engage in favorable interactions within the hydrophobic regions of the kinase active site.

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway, a common target for inhibitors derived from piperidine intermediates.



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of piperidine-based compounds.

Conclusion

N-(4-chlorophenyl)piperidin-4-amine and its N-aryl analogues are valuable intermediates in drug discovery, offering a versatile scaffold for the synthesis of bioactive molecules, particularly kinase inhibitors. The choice between these intermediates will depend on the specific synthetic strategy and the desired properties of the final compound. While **N-(4-chlorophenyl)piperidin-4-amine** provides a halogenated handle for potential further modification and specific interactions, the other analogues offer different electronic properties that can be exploited to modulate reactivity and biological activity. The provided data and protocols aim to equip researchers with the necessary information to effectively utilize these important building blocks in their research endeavors.

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